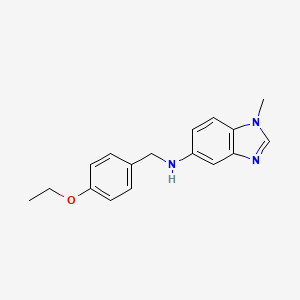
5-(Diethylamino)furan-2-carbaldehyde
Descripción general
Descripción
5-(Diethylamino)furan-2-carbaldehyde is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 .
Molecular Structure Analysis
The InChI code for 5-(Diethylamino)furan-2-carbaldehyde is 1S/C9H13NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-7H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
5-(Diethylamino)furan-2-carbaldehyde is a solid substance . Its molecular weight is 167.21 . The compound has a melting point of 35-36 °C and a boiling point of 161 °C (Press: 5 Torr). Its density is predicted to be 1.079±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Derivatives Formation During Acid Hydrolysis
A study investigated the formation of derivatives such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its related compounds during the hydrothermal hydrolysis of phenolics in plants. These compounds, often misidentified as phenolics, were shown to display antioxidant activity, highlighting the importance of accurately identifying these derivatives in plant food studies to avoid overestimation of phenolic content and antioxidant activities (Chen et al., 2014).
Synthesis of Bioactive Compounds
Another research focus is the synthesis of quinazolin-4(3H)-ones using furan-2-carbaldehydes as C1 building blocks through ligand-free photocatalytic C–C bond cleavage. This process demonstrates an efficient, green method for creating bioactive compounds without the need for protecting groups, showcasing the versatility of furan-2-carbaldehydes in synthetic organic chemistry (Yu et al., 2018).
Catalytic Synthesis for Polymer Production
Furan-2,5-dicarboxylic acid (FDCA) is a key biobased platform chemical for polymer production. A novel enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to FDCA was discovered, offering a high-yield method at ambient conditions. This enzymatic approach underscores the potential of furan derivatives in sustainable polymer production, providing an alternative to chemical routes that often require harsh conditions (Dijkman et al., 2014).
Biodiesel Component Synthesis
The etherification of HMF with ethanol over mesoporous solid acidic catalysts to produce biodiesel components illustrates another application. This process yields compounds like 5-(ethoxymethyl)furan-2-carbaldehyde (EMF), highlighting the role of furan derivatives in creating renewable energy sources. The selectivity of the reaction towards different products can be tuned by adjusting the catalyst's acidity, demonstrating the chemical versatility of these compounds in renewable fuel synthesis (Lanzafame et al., 2011).
Propiedades
IUPAC Name |
5-(diethylamino)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLVNCXGGVYESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354317 | |
| Record name | 5-(diethylamino)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)furan-2-carbaldehyde | |
CAS RN |
22868-59-3 | |
| Record name | 5-(diethylamino)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



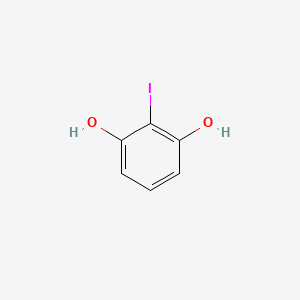
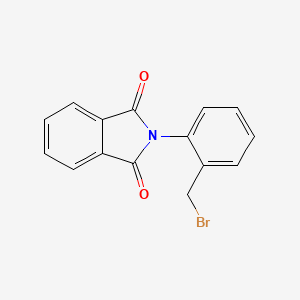

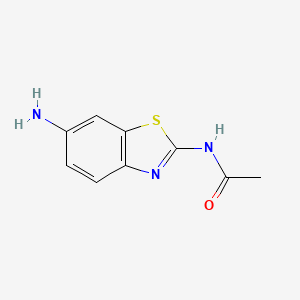
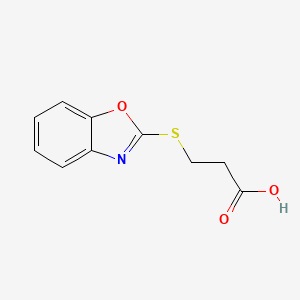

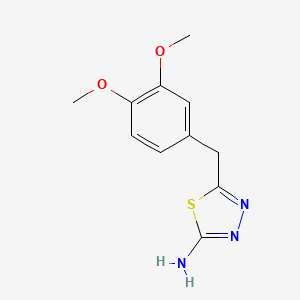
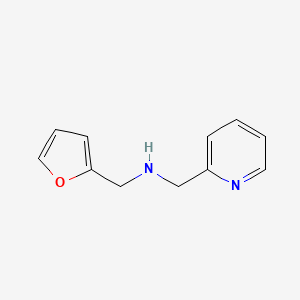

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)
